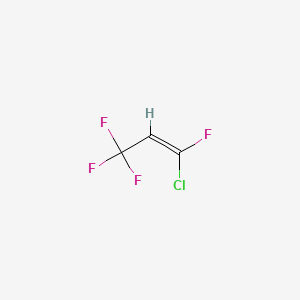
1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a chemical compound with the molecular formula C₃HClF₄. It is a halogenated olefin, characterized by the presence of chlorine and fluorine atoms attached to a propene backbone. This compound is known for its applications in various industrial processes, particularly as a refrigerant and in the synthesis of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can be synthesized through several methods:
Chlorination and Fluorination of Propene: One common method involves the chlorination of propene followed by fluorination.
Fluorination of Chlorinated Propene: Another method involves the fluorination of chlorinated propene derivatives.
Industrial Production Methods
Industrial production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- often involves large-scale chlorination and fluorination processes. These processes are conducted in specialized reactors designed to handle the corrosive nature of chlorine and hydrogen fluoride. The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium iodide, and other nucleophiles in aqueous or alcoholic solutions.
Electrophilic Addition: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) under ambient conditions.
Major Products Formed
Substitution Reactions: Formation of substituted propene derivatives with different nucleophiles.
Addition Reactions: Formation of dihalogenated or halohydrin products depending on the electrophile used.
Applications De Recherche Scientifique
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- has several scientific research applications:
Chemical Synthesis: This compound serves as an intermediate in the synthesis of various fluorinated organic compounds, which are used in pharmaceuticals, agrochemicals, and specialty chemicals.
Polymer Industry: It is used in the production of fluorinated polymers, which have applications in coatings, sealants, and high-performance materials.
Mécanisme D'action
The mechanism of action of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack. Additionally, the chlorine atom can participate in substitution reactions, further enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can be compared with other similar compounds:
1-Propene, 1,1,3,3-tetrafluoro-: This compound lacks the chlorine atom, resulting in different reactivity and applications.
1-Propene, 1,2,3,3-tetrachloro-: This compound has additional chlorine atoms, which affect its chemical properties and uses.
1-Propene, 1,1,3,3-tetrachloroprop-1-ene: Similar in structure but with different halogenation patterns, leading to variations in reactivity and applications.
Conclusion
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a versatile compound with significant industrial and scientific applications. Its unique chemical structure allows it to participate in various reactions, making it valuable in the synthesis of other chemicals and as a refrigerant. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in modern chemistry and industry.
Propriétés
Numéro CAS |
460-71-9 |
|---|---|
Formule moléculaire |
C3HClF4 |
Poids moléculaire |
148.48 g/mol |
Nom IUPAC |
(E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H/b2-1- |
Clé InChI |
PNWJILFKWURCIR-UPHRSURJSA-N |
SMILES |
C(=C(F)Cl)C(F)(F)F |
SMILES isomérique |
C(=C(\F)/Cl)\C(F)(F)F |
SMILES canonique |
C(=C(F)Cl)C(F)(F)F |
| 460-71-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)








![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

